molecular formula C10H14N6O3 B1666249 3'-Azido-2',3'-dideoxy-5-methylcytidine CAS No. 87190-79-2

3'-Azido-2',3'-dideoxy-5-methylcytidine

Cat. No. B1666249
CAS RN: 87190-79-2
M. Wt: 266.26 g/mol
InChI Key: GZSDAHQGNUAEBC-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Azido-2’,3’-dideoxy-5-methylcytidine (AzddMeC, CS-92) is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine (AZT) and 2’,3’-dideoxycytidine (ddC). It has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .


Molecular Structure Analysis

The molecular formula of 3’-Azido-2’,3’-dideoxy-5-methylcytidine is C10H14N6O3. Its average mass is 266.257 Da and its monoisotopic mass is 266.112732 Da .


Chemical Reactions Analysis

The pharmacokinetics of AzddMeC were characterized following intravenous and oral administration of 60 mg/kg of the compound to male rhesus monkeys. AZT was found to be a major metabolite of AzddMeC in monkeys. Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of AzddMeC clearance .

Scientific Research Applications

Antiviral Activity

3'-Azido-2',3'-dideoxy-5-methylcytidine, also known as AzddMeC, has demonstrated significant antiviral properties. This compound, along with its derivatives, shows marked anti-HIV activity, comparable to that of AZT (Loakes et al., 1995)(Loakes et al., 1995). Moreover, its potent inhibition against human immunodeficiency virus (HIV) replication has been documented in various studies (Schinazi et al., 1990)(Schinazi et al., 1990).

Metabolism Studies

Studies have also focused on the metabolic and catabolic disposition of AzddMeC. For instance, research in isolated rat hepatocytes suggests enzymatic reduction to a 3'-amino derivative as a general catabolic pathway for such nucleosides (Cretton et al., 1992)(Cretton et al., 1992). Pharmacokinetic studies in animals have been conducted to understand the drug's behavior in biological systems (Boudinot et al., 1990)(Boudinot et al., 1990).

Comparative Studies

Comparative research has been carried out to evaluate the efficacy of AzddMeC against other viruses. It has been identified as a potent inhibitor of hepatitis B virus DNA polymerase and shows selectivity over cellular DNA polymerases (Matthes et al., 1991)(Matthes et al., 1991).

Structural Analysis and Design

The compound's structure has been a subject of interest, influencing the design of nucleoside analogues for antiviral therapies. Research in this area includes the synthesis of various analogues and assessing their antiviral activity (Lin et al., 1987)(Lin et al., 1987).

Prodrug Development

There has been significant work in developing prodrugs of AzddMeC, aiming to improve its pharmacokinetic properties and enhance its efficacy as an antiviral agent (Parang et al., 2000)(Parang et al., 2000).

Synthesis and Biological Activity

The synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine and its analogues, along with their biological evaluation, has been a key area of research. These studies contribute to understanding the compound's antineoplastic and antiviral activities (Lin & Mancini, 1983)(Lin & Mancini, 1983).

Antiviral Mechanisms

Research has also focused on understanding the mechanisms through which 3'-Azido-2',3'-dideoxy-5-methylcytidine exerts its antiviral effects, particularly against HIV. This involves studying its interaction with viral enzymes and its inhibition of viral replication (Ono et al., 1989)(Ono et al., 1989).

properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDAHQGNUAEBC-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236164
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-2',3'-dideoxy-5-methylcytidine

CAS RN

87190-79-2
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Azido-2',3'-dideoxy-5-methylcytidine
Reactant of Route 2
3'-Azido-2',3'-dideoxy-5-methylcytidine
Reactant of Route 3
3'-Azido-2',3'-dideoxy-5-methylcytidine
Reactant of Route 4
3'-Azido-2',3'-dideoxy-5-methylcytidine
Reactant of Route 5
3'-Azido-2',3'-dideoxy-5-methylcytidine
Reactant of Route 6
3'-Azido-2',3'-dideoxy-5-methylcytidine

Citations

For This Compound
65
Citations
FD Boudinot, SS Ibrahim, Y Qin… - Antiviral Chemistry …, 1990 - journals.sagepub.com
3′-Azido-2′,3′-dideoxy-5-methylcytidine (AzddMeC) has been shown to have potent activity against human immunodeficiency virus (HIV) in vitro. The purpose of this study was to …
Number of citations: 7 journals.sagepub.com
TS Lin, YS Gao, WR Mancini - Journal of medicinal chemistry, 1983 - ACS Publications
Various new 5-substituted 3'-azido-and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine have been synthesized and biologically evaluated. Among these compounds, 3'-…
Number of citations: 76 pubs.acs.org
RF Schinazi, CK Chu, BF Eriksson… - Annals of the New …, 1990 - europepmc.org
3'-Azido-2', 3'-dideoxy-5-methylcytidine (CS-92, AzddMeC) is an antiviral nucleoside analogue structurally related to 3'-azido-3'-deoxythymidine (AZT). CS-92 is a potent and selective …
Number of citations: 19 europepmc.org
E Matthes, K Reimer, M von Janta-Lipinski… - Antimicrobial agents …, 1991 - Am Soc Microbiol
Of a series of 14 nucleoside 5'-triphosphates, those of 2',3'-dideoxy-3'-fluoro-5-methylcytidine, 3'-azido-2',3'-dideoxy-5-methylcytidine, 2',3'-dideoxy-3'-fluoroguanosine, 2',3'-didehydro-2',…
Number of citations: 19 journals.asm.org
FD Boudinot, RF Schinazi, KJ Doshi… - Drug metabolism and …, 1993 - ASPET
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC, CS-92), a nucleoside analog with structural similarities to both 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), has …
Number of citations: 8 dmd.aspetjournals.org
JK Chen, RG Schultz, DH Lioyd… - Nucleic acids …, 1995 - academic.oup.com
An efficient synthesis of the novel nucleic acid analogs oligodeoxyribonucleotide N3′→P5′ phosphoramidates, where the 3′-oxygen is substituted by a 3′-nitrogen, is described. …
Number of citations: 187 academic.oup.com
LS Jeong, JW Beach, CK Chu - Journal of heterocyclic …, 1993 - Wiley Online Library
Detail account of the synthesis of 3′‐azido nucleosides utilizing 3‐azido‐2,3‐dideoxy‐D‐ribose derivative 7 as the key intermediate was described. The key intermediate 7 was …
Number of citations: 16 onlinelibrary.wiley.com
EM Cretton, X Meng-Yu, NM Goudgaon… - Biochemical …, 1992 - Elsevier
3'-Azido-2',3'-dideoxyuridine (AzddU, CS-87) is a potent inhibitor of human immunodeficiency virus replication in vitro with low bone marrow toxicity. Although AzddU is currently being …
Number of citations: 10 www.sciencedirect.com
GA Galegov, MN Korneeva, DN Nosik, K TIu… - Molekuliarnaia …, 1988 - europepmc.org
Action of three nucleoside analogues with azido-group on AIDS virus (human immunodeficiency virus--HIV) reproduction was studied in two cell species. Among these compounds …
Number of citations: 3 europepmc.org
P Herdewijn, J Balzarini, M Baba… - Journal of medicinal …, 1988 - ACS Publications
A series of base-modified pyrimidine 3,-azido-2', 3,-dideoxynucleosidesand S'-substituted purine and pyrimidine 2', 3'-dideoxynucleosides have been synthesized and evaluated fortheir …
Number of citations: 174 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.